pGlu-Pro-Arg-MNA

Descripción

Propiedades

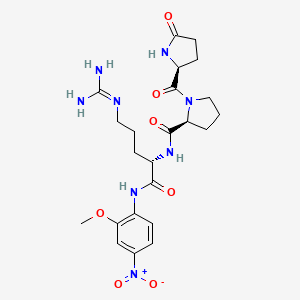

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26)/t15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEMRMLJCWKESY-ULQDDVLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to pGlu-Pro-Arg-MNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chromogenic substrate pGlu-Pro-Arg-MNA, its biochemical properties, and its application in enzymatic assays.

Core Concepts

This compound (pyroglutamyl-prolyl-arginyl-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate designed for the sensitive and specific measurement of certain serine proteases. Its chemical structure consists of a tripeptide sequence (pGlu-Pro-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (MNA). The substrate is particularly useful for assaying the activity of enzymes involved in the coagulation cascade, such as Activated Protein C (APC) and thrombin.

Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent MNA is released. The rate of MNA liberation, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity in the sample. This principle forms the basis of various kinetic assays used in research and clinical diagnostics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 130835-45-9 |

| Molecular Formula | C₂₃H₃₂N₈O₇ |

| Molecular Weight | 532.55 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in water |

| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. |

Quantitative Data: Enzyme Kinetics

For researchers requiring precise kinetic parameters, it is recommended to perform a Michaelis-Menten kinetic analysis under their specific experimental conditions. This typically involves measuring the initial reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Protocols

General Chromogenic Assay for Activated Protein C (APC) Activity

This protocol provides a general framework for measuring APC activity using this compound.

Materials:

-

Patient platelet-poor plasma

-

Protein C activator (e.g., Protac®, from the venom of Agkistrodon contortrix contortrix)

-

This compound substrate solution

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Microplate reader capable of measuring absorbance at 405 nm

-

37°C incubator

Procedure:

-

Sample Preparation: Prepare dilutions of patient plasma in the assay buffer.

-

Protein C Activation: In a microplate well, incubate the diluted plasma with a Protein C activator at 37°C for a defined period (typically 5 minutes) to convert Protein C to Activated Protein C.

-

Substrate Addition: Add the this compound substrate solution to the wells to initiate the chromogenic reaction.

-

Kinetic Measurement: Immediately place the microplate in a reader pre-warmed to 37°C. Measure the change in optical density at 405 nm over time. The rate of change is proportional to the APC activity.

-

Data Analysis: Calculate the APC activity by comparing the rate of change in absorbance to a standard curve generated with known concentrations of purified Protein C.

General Chromogenic Assay for Thrombin Activity

This protocol outlines a general method for determining thrombin activity.

Materials:

-

Sample containing thrombin (e.g., plasma, serum, or cell culture supernatant)

-

This compound substrate solution

-

Assay buffer (e.g., Tris-HCl with 150 mM NaCl, pH 8.0)

-

Microplate reader capable of measuring absorbance at 405 nm

-

37°C incubator

Procedure:

-

Sample Preparation: Prepare appropriate dilutions of the thrombin-containing sample in the assay buffer.

-

Reaction Initiation: In a microplate well, add the diluted sample.

-

Substrate Addition: Add the this compound substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a reader set to 37°C and measure the absorbance at 405 nm in a kinetic mode, with readings taken at regular intervals (e.g., every 30 seconds) for a specified duration.

-

Data Analysis: Determine the thrombin activity by calculating the rate of change in absorbance and comparing it to a standard curve prepared with known concentrations of purified thrombin.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways where enzymes that cleave this compound are involved, as well as a typical experimental workflow for its use.

An In-depth Technical Guide to pGlu-Pro-Arg-MNA: A Chromogenic Substrate for Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chromogenic substrate pGlu-Pro-Arg-MNA. It is designed to be a valuable resource for researchers and professionals involved in drug development and the study of proteases, particularly in the context of the coagulation cascade.

Core Chemical and Physical Properties

L-Pyroglutamyl-L-prolyl-L-arginine-4-methoxy-β-naphthylamide (this compound) is a synthetic tripeptide amide that serves as a chromogenic substrate for specific serine proteases. Its utility in biochemical assays stems from the release of a detectable chromophore upon enzymatic cleavage.

Chemical Structure and Properties

The fundamental chemical and physical characteristics of this compound and its commonly used monoacetate salt are summarized in the table below for easy reference and comparison.

| Property | This compound | This compound monoacetate |

| Molecular Formula | C₂₃H₃₂N₈O₇ | C₂₅H₃₆N₈O₉ |

| Molecular Weight | 532.55 g/mol | 592.60 g/mol |

| CAS Number | 130835-45-9 | 2070009-26-4 |

| Appearance | Solid | Off-white to light yellow solid |

| Purity | Typically >98% (as determined by HPLC)[1][2][3] | Typically >95% (as determined by HPLC) |

| Solubility | Soluble in water[4] | Soluble in water |

| Storage Conditions | Store at -20°C[4] | Store at -20°C, away from moisture[5] |

| Long-term Storage | Stable for up to 6 months at -80°C[4] | Stable for up to 6 months at -80°C[5] |

| Short-term Storage | Stable for up to 1 month at -20°C[4] | Stable for up to 1 month at -20°C[5] |

Mechanism of Action and Applications

This compound is primarily employed as a chromogenic substrate in photometric assays to determine the activity of certain proteases, most notably Activated Protein C (APC) and thrombin.[6][7] The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue and the 4-methoxy-β-naphthylamine (MNA) group. The liberation of MNA results in a colored product that can be quantified by measuring its absorbance, typically at a wavelength of 405 nm.[8]

Enzymatic Cleavage of this compound

The core of the assay is the enzymatic cleavage of the substrate. The protease recognizes the specific tripeptide sequence and catalyzes the hydrolysis of the bond linking the peptide to the MNA chromophore.

Caption: Enzymatic cleavage of this compound by a protease.

Experimental Protocols

While specific assay conditions may vary depending on the enzyme and the experimental setup, a general protocol for a chromogenic Protein C activity assay using this compound is outlined below.

Chromogenic Protein C Activity Assay

This assay is widely used in clinical and research settings to assess the functionality of Protein C, a key anticoagulant protein.[6]

Principle: Protein C in a plasma sample is activated by a specific enzyme, often derived from snake venom (e.g., Protac® from Agkistrodon contortrix).[7][9] The resulting Activated Protein C (APC) then cleaves the chromogenic substrate this compound, releasing the colored MNA group. The rate of color development is directly proportional to the Protein C activity in the sample and is measured spectrophotometrically at 405 nm.[7][8]

Materials:

-

Test plasma (platelet-poor)

-

Protein C activator (e.g., Protac®)

-

This compound substrate solution

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Microplates

-

Calibrators and controls with known Protein C activity

Procedure:

-

Sample Preparation: Prepare dilutions of test plasma, calibrators, and controls in the assay buffer.

-

Activation: Add the Protein C activator to the diluted plasma samples, calibrators, and controls in the microplate wells. Incubate for a defined period (e.g., 5 minutes) at 37°C to allow for the conversion of Protein C to APC.[9]

-

Substrate Addition: Add the this compound substrate solution to all wells to initiate the chromogenic reaction.

-

Measurement: Immediately begin measuring the change in absorbance at 405 nm over a specific time period using a microplate reader. The rate of absorbance change (ΔA/min) is calculated.

-

Calculation: Construct a calibration curve by plotting the ΔA/min of the calibrators against their known Protein C activity. Determine the Protein C activity of the test samples and controls by interpolating their ΔA/min values from the calibration curve.

Caption: General workflow for a chromogenic Protein C activity assay.

Synthesis of this compound

This compound is a tripeptide and is synthesized using standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is a widely used approach for this purpose.

Representative Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is carried out on a solid support resin, allowing for the sequential addition of amino acids in a C-terminal to N-terminal direction.

Principle: The C-terminal amino acid (Arginine) is first attached to a solid support resin. The synthesis then proceeds in cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all protecting groups are removed.

Key Steps:

-

Resin Preparation: An appropriate resin (e.g., Wang or Rink Amide resin) is prepared.

-

First Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid, typically using a solution of piperidine in a suitable solvent like DMF.

-

Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH) is activated and coupled to the deprotected N-terminus of the growing peptide chain.

-

Repeat: Steps 3 and 4 are repeated for the final amino acid (Fmoc-pGlu-OH).

-

Final Deprotection: The Fmoc group of the N-terminal amino acid is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Representative workflow for the solid-phase synthesis of this compound.

Quantitative Data

While this compound is widely used, specific Michaelis-Menten kinetic parameters (Km and kcat) for its cleavage by activated Protein C and thrombin are not consistently reported in publicly available literature. These parameters are often determined empirically within individual laboratories or are proprietary information of commercial assay kit manufacturers. For comparison, the kinetic parameters for thrombin with one of its natural substrates, fibrinogen, are provided below.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Specificity Constant (kcat/Km) (M⁻¹s⁻¹) |

| Thrombin | Fibrinogen (for FPA release) | 7.2 ± 0.9 | 84 ± 4 | 11.6 x 10⁶ |

Data for thrombin-catalyzed release of Fibrinopeptide A (FPA) from human fibrinogen.[10]

It is important for researchers to determine the kinetic parameters for this compound under their specific experimental conditions to ensure accurate and reproducible results.

Conclusion

This compound is a valuable and widely used tool for the quantitative assessment of protease activity, particularly in the field of hemostasis. Its well-defined chemical structure, amenability to established synthetic methods, and the straightforward nature of the chromogenic assay make it an essential reagent for both basic research and clinical diagnostics. This guide provides the foundational knowledge required for the effective application of this compound in a laboratory setting.

References

- 1. This compound | 130835-45-9 | MOLNOVA [molnova.com]

- 2. This compound | CAS#:130835-45-9 | Chemsrc [chemsrc.com]

- 3. This compound - tcsc4231 - Taiclone [taiclone.com]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]

- 7. meridianhealthcare.it [meridianhealthcare.it]

- 8. childrensmn.org [childrensmn.org]

- 9. Protein C Assays [practical-haemostasis.com]

- 10. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromogenic Thrombin Substrate pGlu-Pro-Arg-MNA: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic thrombin substrate, pGlu-Pro-Arg-MNA. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this reagent in their experimental workflows. This document details the substrate's biochemical properties, its mechanism of action, and its applications in thrombin activity and inhibitor screening assays. Furthermore, it provides detailed experimental protocols and explores the broader context of thrombin signaling.

Introduction to this compound

This compound is a synthetic chromogenic substrate designed for the specific and sensitive measurement of thrombin activity. The peptide sequence, pGlu-Pro-Arg, mimics the natural cleavage site of thrombin in its substrates. This sequence is C-terminally linked to a chromophore, 4-methoxy-β-naphthylamine (MNA). In its intact form, the substrate is colorless. However, upon enzymatic cleavage by thrombin at the carboxyl side of the arginine residue, the free MNA is released. The liberation of MNA results in a measurable change in absorbance, which is directly proportional to the thrombin activity in the sample. This property makes this compound a valuable tool for kinetic studies of thrombin and for the screening of potential thrombin inhibitors. Beyond its use in characterizing thrombin, this substrate is also employed in assays for Activated Protein C (APC), another important serine protease in the coagulation cascade.

Biochemical and Physical Properties

A summary of the key biochemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Full Name | Pyroglutamyl-Prolyl-Arginine-4-methoxy-β-naphthylamide |

| CAS Number | 130835-45-9 |

| Molecular Formula | C₂₃H₃₂N₈O₇ |

| Molecular Weight | 532.55 g/mol |

| Solubility | Soluble in water |

| Purity | Typically >98% |

| Storage | Store at -20°C |

Mechanism of Action

The enzymatic reaction underlying the use of this compound is a classic example of substrate hydrolysis by a serine protease. The process can be summarized in the following steps:

-

Binding: The substrate, this compound, binds to the active site of thrombin. The specificity of this interaction is primarily determined by the P1 residue, Arginine, which fits into the S1 specificity pocket of thrombin.

-

Cleavage: The catalytic triad of thrombin (Serine, Histidine, and Aspartate) facilitates the hydrolysis of the peptide bond between the Arginine residue and the MNA chromophore.

-

Release: The cleavage results in the release of the peptide fragment (pGlu-Pro-Arg) and the free chromophore, 4-methoxy-β-naphthylamine (MNA).

-

Detection: The liberated MNA can be detected spectrophotometrically. The rate of MNA release, and therefore the rate of increase in absorbance, is directly proportional to the concentration of active thrombin in the sample.

Quantitative Data: Kinetic Parameters

| Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| Human α-thrombin | S-2238 | 7 | 170 | 2.43 x 10⁷ |

| Bovine α-thrombin | S-2238 | 9 | 220 | 2.44 x 10⁷ |

Note: The Vmax values from the source have been converted to kcat for this table.

Experimental Protocols

Thrombin Activity Assay (Photometric)

This protocol describes a method for determining the activity of thrombin in a purified system or in a plasma sample using a chromogenic substrate like this compound.

Materials:

-

Thrombin (human or bovine)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.4

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in distilled water. The final concentration in the assay should be optimized, but a starting point of 100 µM is recommended.

-

Prepare a series of thrombin standards of known concentrations in the assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add 180 µL of assay buffer.

-

Add 10 µL of the thrombin standard or the sample to be tested to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add 10 µL of the this compound stock solution to each well to initiate the reaction.

-

-

Measurement:

-

Immediately start monitoring the change in absorbance at 405 nm in a kinetic mode at 37°C. Record the absorbance every minute for a period of 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔA/min) from the linear portion of the kinetic curve.

-

Generate a standard curve by plotting the reaction rate against the known concentrations of the thrombin standards.

-

Determine the thrombin concentration in the unknown samples by interpolating their reaction rates on the standard curve.

-

Thrombin Inhibitor Screening Assay

This protocol provides a framework for screening potential thrombin inhibitors using this compound.

Materials:

-

Thrombin

-

This compound substrate

-

Test compounds (potential inhibitors)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4

-

Microplate reader

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of thrombin in assay buffer.

-

Prepare a stock solution of this compound in distilled water.

-

Dissolve and dilute the test compounds to the desired concentrations in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add 170 µL of assay buffer to each well.

-

Add 10 µL of the test compound solution or vehicle control to the appropriate wells.

-

Add 10 µL of the thrombin solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and the potential inhibitors.

-

-

Initiation of Reaction:

-

Add 10 µL of the this compound stock solution to each well.

-

-

Measurement:

-

Monitor the absorbance at 405 nm kinetically at 37°C for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate for each well.

-

Determine the percentage of thrombin inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Visualization of Pathways and Workflows

Thrombin-Mediated PAR1 Signaling Pathway

Thrombin is a key activator of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. The activation of PAR1 by thrombin plays a crucial role in hemostasis, thrombosis, and inflammation. The following diagram illustrates the signaling cascade initiated by thrombin's cleavage of PAR1.

Experimental Workflow for Thrombin Inhibitor Screening

The following diagram outlines a typical experimental workflow for screening and characterizing thrombin inhibitors using a chromogenic substrate such as this compound.

An In-depth Technical Guide to the Chromogenic Substrate pGlu-Pro-Arg-MNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of the chromogenic substrate pGlu-Pro-Arg-MNA. It is designed to furnish researchers, scientists, and professionals in drug development with the detailed information necessary for its effective use in enzymatic assays. This document outlines the substrate's chemical and physical characteristics, detailed experimental protocols, and the enzymatic reaction it undergoes.

Core Properties of this compound

This compound is a synthetic peptide substrate designed for the specific measurement of Activated Protein C (APC) activity. Its design is based on the amino acid sequence recognized and cleaved by APC. The cleavage of the substrate by the enzyme releases a chromogenic group, which can be quantified spectrophotometrically to determine enzyme activity.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Full Name | Pyroglutamyl-Prolyl-Arginine-7-amino-4-methoxycoumarin | Inferred from structure |

| Molecular Formula | C23H32N8O7 | [1] |

| Molecular Weight | 532.55 g/mol | [1] |

| Appearance | White to off-white powder | General knowledge |

| Solubility | Soluble in water. For enhanced solubility, warming to 37°C and sonication may be employed. Can also be dissolved in DMSO for stock solutions. | [1] |

| Chromophore | 7-amino-4-methoxycoumarin (AMC) | Inferred from "MNA" |

| Excitation Wavelength | ~380 nm | General knowledge for AMC |

| Emission Wavelength | ~460 nm | General knowledge for AMC |

| Storage Conditions | Store at -20°C for short-term and -80°C for long-term storage (up to 6 months). | [1] |

Note on the Chromophore: While the acronym "MNA" suggests 4-methoxy-2-naphthylamine, the common chromogenic substrate with the pGlu-Pro-Arg sequence for protein C assays is often a p-nitroanilide (pNA) derivative, which absorbs at 405 nm. However, given the "MNA" designation, it is crucial for the end-user to verify the exact nature of the chromophore and its corresponding optimal detection wavelength from the supplier's documentation. For the purpose of this guide, we will assume the chromophore is a methoxy-coumarin derivative based on the "MNA" in the name, which is a fluorescent reporter. If the product is indeed a pNA derivative, the detection would be colorimetric at 405 nm.

Enzymatic Reaction and Specificity

This compound is primarily a substrate for Activated Protein C (APC), a key enzyme in the regulation of blood coagulation. The enzyme specifically hydrolyzes the amide bond between the arginine residue and the chromogenic group.

While primarily used for APC, the pGlu-Pro-Arg sequence may also be cleaved by other serine proteases involved in the coagulation cascade, such as thrombin and Factor Xa, albeit with different efficiencies. The specificity of the assay for APC is typically conferred by using a specific activator of Protein C, such as Protac®, a venom-derived enzyme from the snake Agkistrodon contortrix contortrix.[2]

Due to the limited availability of specific kinetic data for this compound in the public domain, the following table provides kinetic constants for the closely related and widely studied chromogenic substrate S-2366 (pGlu-Pro-Arg-pNA) with Activated Protein C. These values can serve as a useful reference point.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Activated Protein C | S-2366 | 230 | 18 | 7.8 x 10⁴ |

Data is illustrative and sourced from various enzymology resources. Actual values may vary depending on assay conditions.

Experimental Protocols

The following section provides a detailed methodology for a typical chromogenic assay for Activated Protein C activity using a substrate like this compound.

Principle

The assay is based on a two-step reaction. In the first step, Protein C present in the sample is activated to Activated Protein C (APC) by a specific activator. In the second step, the newly formed APC cleaves the chromogenic substrate, releasing a chromophore. The rate of chromophore release is directly proportional to the APC activity in the sample and is measured over time.

Reagents and Materials

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a non-ionic surfactant (e.g., 0.01% Tween-20).

-

Protein C Activator: Protac® from Agkistrodon contortrix contortrix venom.

-

Chromogenic Substrate: this compound stock solution (e.g., 10 mM in DMSO or water).

-

Test Sample: Plasma or purified Protein C.

-

Microplate Reader: Capable of measuring absorbance at 405 nm (for pNA) or fluorescence at Ex/Em of ~380/~460 nm (for AMC).

-

96-well microplates.

Assay Procedure

-

Sample Preparation: Dilute the plasma sample or purified Protein C in the assay buffer to a concentration that falls within the linear range of the assay.

-

Activation of Protein C:

-

Add 50 µL of the diluted sample to the wells of a 96-well microplate.

-

Add 25 µL of the Protein C activator solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 3-5 minutes) to allow for the complete activation of Protein C.

-

-

Chromogenic Reaction:

-

Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically 2-5 times the K_m value).

-

Add 25 µL of the substrate working solution to each well to initiate the reaction.

-

-

Measurement:

-

Immediately place the microplate in the plate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 405 nm (or fluorescence) kinetically over a period of 5-10 minutes, with readings taken every 30-60 seconds.

-

-

Data Analysis:

-

Determine the rate of the reaction (V_max) from the linear portion of the kinetic curve (ΔAbsorbance/Δtime or ΔFluorescence/Δtime).

-

The Protein C activity in the sample is proportional to the calculated reaction rate. A standard curve can be generated using known concentrations of purified Protein C to quantify the activity in unknown samples.

-

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of the substrate.

Experimental Workflow for Protein C Activity Assay

Caption: A typical experimental workflow.

Role in the Coagulation Cascade (Simplified)

Caption: Protein C's role in coagulation.

References

pGlu-Pro-Arg-MNA: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of the chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin). This document is intended for researchers, scientists, and drug development professionals who utilize this substrate in their work, primarily in the context of enzymatic assays.

Introduction

This compound is a synthetic peptide substrate widely used for the determination of enzyme activity, particularly in the study of proteases. Its primary application is in the chromogenic assay of Activated Protein C (APC), a key enzyme in the regulation of blood coagulation. The enzymatic cleavage of the bond between arginine and the 7-amino-4-methylcoumarin (MNA) moiety releases the fluorogenic MNA, allowing for a direct and quantifiable measure of enzyme activity. Understanding the solubility and stability of this substrate is critical for accurate and reproducible experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H32N8O7 | [1] |

| Molecular Weight | 532.55 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | >98% (via HPLC) | [3] |

Solubility Profile

The solubility of this compound is a critical factor in the preparation of stock solutions for use in enzymatic assays. Based on available data, the substrate is soluble in water.[1]

| Solvent | Solubility | Notes |

| Water | Soluble | A common solvent for creating stock solutions.[1] |

| DMSO | Likely Soluble | General peptide solubility guidelines suggest DMSO as a suitable solvent for hydrophobic peptides.[4] |

| Acetic Acid (10-30%) | Likely Soluble | Recommended for peptides that are difficult to dissolve in water.[4] |

| Acetonitrile, Methanol | Potentially Soluble | Often used for initial solubilization of hydrophobic peptides.[4] |

General Protocol for Solubility Testing

For researchers needing to establish precise solubility limits, the following general protocol can be adapted:

-

Solvent Selection: Choose a range of solvents relevant to the intended application (e.g., water, DMSO, ethanol, buffers at different pH).

-

Sample Preparation: Accurately weigh a small amount of this compound into a series of vials.

-

Solvent Addition: Add the selected solvent in small, precise increments to each vial.

-

Dissolution: After each addition, vortex or sonicate the vial for a set period to facilitate dissolution.

-

Observation: Visually inspect for complete dissolution. The point at which no solid particles remain indicates the solubility limit.

-

Quantification: Express the solubility in terms of mg/mL or molarity.

Stability Profile

The stability of this compound is crucial for ensuring the integrity of experimental results over time. Stability is influenced by temperature, pH, and light exposure.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | ≥ 2 years | Long-term storage.[3] |

| Stock Solution | -20°C | 1 month | For reconstituted substrate.[2] |

| Stock Solution | -80°C | 6 months | For long-term storage of reconstituted substrate.[2] |

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.

Factors Affecting Stability

While specific degradation pathways for this compound are not extensively documented, general factors that can affect the stability of similar peptide-based substrates include:

-

pH: Extreme pH values can lead to hydrolysis of the peptide bonds or the p-nitroanilide group.

-

Temperature: Elevated temperatures can accelerate degradation.

-

Light: Photodegradation can occur, especially with prolonged exposure to UV light. It is advisable to store solutions in light-protected containers.

-

Oxidation: The presence of oxidizing agents may affect the integrity of the molecule.

Experimental Application: Chromogenic Protein C Assay

This compound is a key reagent in the chromogenic assay for determining Activated Protein C (APC) activity. The principle of the assay involves the cleavage of the substrate by APC, which releases a colored product that can be quantified spectrophotometrically.

Assay Principle

The enzymatic reaction can be summarized as follows:

Caption: Enzymatic cleavage of this compound by Activated Protein C.

Experimental Workflow

The following diagram illustrates a typical workflow for a chromogenic Protein C assay using this compound.

Caption: Workflow for a chromogenic Protein C activity assay.

Detailed Protocol

The following is a generalized protocol for the chromogenic assay of Protein C. Researchers should optimize concentrations and incubation times based on their specific experimental setup and reagents.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Reconstitute the Protein C activator (e.g., from snake venom) according to the manufacturer's instructions.

-

Prepare a series of standards using purified Protein C of known concentrations.

-

Prepare patient or test plasma samples (platelet-poor plasma).

-

-

Assay Procedure:

-

Pipette the plasma sample and Protein C activator into a microplate well.

-

Incubate the mixture for a defined period (e.g., 3-5 minutes) at 37°C to allow for the activation of Protein C.

-

Initiate the chromogenic reaction by adding the this compound substrate solution to the well.

-

Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm at regular intervals for a set period.

-

Calculate the rate of change in absorbance (ΔA/min) for each well.

-

Construct a standard curve by plotting the ΔA/min of the standards against their known concentrations.

-

Determine the Protein C activity in the test samples by interpolating their ΔA/min values on the standard curve.

-

Conclusion

This compound is a valuable tool for researchers studying protease activity, particularly in the context of the blood coagulation cascade. A thorough understanding of its solubility and stability is paramount for obtaining reliable and reproducible data. While the substrate is known to be soluble in water, further experimental work may be required to determine its solubility in other organic solvents. Adherence to recommended storage conditions is essential to maintain the integrity and performance of the substrate over time. The provided experimental protocol and workflow for the chromogenic Protein C assay serve as a foundation for researchers to develop and optimize their specific applications.

References

In-Depth Technical Guide: pGlu-Pro-Arg-MNA (CAS 130835-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

pGlu-Pro-Arg-MNA, with the Chemical Abstracts Service (CAS) number 130835-45-9, is a synthetic chromogenic substrate primarily utilized in the fields of hematology and coagulation research. Its chemical name is L-Pyroglutamyl-L-prolyl-L-arginine-4-methoxy-2-naphthylamide. This tripeptide is specifically designed to be a target for certain serine proteases, most notably Activated Protein C (APC). Upon enzymatic cleavage, it releases a chromogenic group, 4-methoxy-2-naphthylamine (MNA), which can be quantified spectrophotometrically. This property makes it a valuable tool for the determination of enzyme activity in various biological samples. A closely related compound, this compound monoacetate, serves as a substrate for thrombin, another key enzyme in the coagulation cascade.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in biochemical assays, detailed experimental protocols, and the relevant biological pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for its proper handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 130835-45-9 |

| Molecular Formula | C₂₃H₃₂N₈O₇ |

| Molecular Weight | 532.55 g/mol |

| Purity | Typically >98% (as determined by HPLC) |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Storage | Recommended storage at -20°C for long-term stability |

Mechanism of Action and Applications

This compound is a substrate for enzymes that exhibit trypsin-like specificity, cleaving at the carboxyl side of arginine residues. The primary application of this compound is in the quantitative determination of Activated Protein C (APC) activity.

The enzymatic reaction can be summarized as follows:

This compound + Activated Protein C → pGlu-Pro-Arg + 4-methoxy-2-naphthylamine (MNA)

The released MNA is a chromophore that can be detected and quantified by measuring its absorbance at a specific wavelength, typically around 405 nm. The rate of MNA release is directly proportional to the enzymatic activity of APC in the sample.

Key Applications:

-

Measurement of Protein C Activity: A crucial diagnostic and research tool for assessing the function of the protein C anticoagulant pathway.[1][2][3]

-

Screening for Protein C Deficiencies: Used in clinical and research settings to identify congenital or acquired deficiencies of protein C, which are risk factors for thrombotic disorders.

-

Drug Discovery and Development: Employed in the screening of potential inhibitors or activators of APC and other related serine proteases.

-

Thrombin Activity Assays: The monoacetate form of this compound is a substrate for thrombin and is used in assays to measure antithrombin III activity.

Experimental Protocols

While specific assay conditions may vary depending on the application and the nature of the sample, the following provides a generalized protocol for the determination of Activated Protein C activity using this compound.

Principle of the Assay

The assay is a two-stage process. In the first stage, Protein C in the plasma sample is activated to APC using a specific activator, commonly derived from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix). In the second stage, the amount of generated APC is quantified by measuring the rate of hydrolysis of the chromogenic substrate, this compound.

Reagents and Materials

-

This compound solution (e.g., 2 mM in distilled water)

-

Protein C activator (e.g., from snake venom)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 100 mM NaCl)

-

Plasma samples (citrated)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Incubator set to 37°C

Assay Procedure (Generalized)

-

Sample Preparation: Prepare serial dilutions of a plasma calibrator to generate a standard curve. Dilute patient plasma samples as required.

-

Activation of Protein C:

-

Add 25 µL of diluted plasma sample or calibrator to the wells of a microplate.

-

Add 50 µL of the Protein C activator solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 5 minutes) to allow for the activation of Protein C to APC.

-

-

Chromogenic Reaction:

-

Add 50 µL of the this compound solution to each well to initiate the chromogenic reaction.

-

-

Measurement:

-

Immediately place the microplate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 405 nm over time (kinetic measurement). The rate of change in absorbance (ΔA/min) is proportional to the APC activity.

-

-

Calculation:

-

Construct a standard curve by plotting the ΔA/min of the calibrators against their known Protein C concentrations.

-

Determine the Protein C activity in the patient samples by interpolating their ΔA/min values from the standard curve.

-

Note: This is a generalized protocol. Optimal concentrations, volumes, and incubation times should be determined empirically for each specific application and experimental setup.

Signaling Pathways and Biological Context

This compound is a tool to probe the activity of key enzymes in the coagulation cascade. Understanding the biological pathways in which these enzymes operate is essential for interpreting experimental results.

The Protein C Anticoagulant Pathway

Activated Protein C is a central regulator of coagulation. It exerts its anticoagulant effect by proteolytically inactivating Factors Va and VIIIa, which are critical cofactors in the thrombin generation process. The activation of Protein C itself is a tightly regulated process that occurs on the surface of endothelial cells.

Caption: The Protein C anticoagulant pathway on the endothelial cell surface.

Thrombin Generation and Regulation

Thrombin is the final effector enzyme of the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Its generation is a result of a series of enzymatic activations involving both the intrinsic and extrinsic pathways. The activity of thrombin is tightly controlled by inhibitors, most notably antithrombin III.

Caption: A simplified overview of the central role of thrombin in coagulation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a chromogenic assay using this compound to determine enzyme activity.

Caption: A generalized workflow for a chromogenic enzyme activity assay.

Conclusion

This compound is a valuable and specific chromogenic substrate for the quantitative determination of Activated Protein C activity. Its use in conjunction with its monoacetate form for thrombin activity provides researchers and clinicians with powerful tools to investigate the coagulation cascade. The protocols and pathways described in this guide offer a framework for the effective application of this compound in both basic research and clinical diagnostics. As with any assay, proper validation and optimization are crucial for obtaining accurate and reproducible results.

References

- 1. Proteolysis of prothrombin by thrombin. Determination of kinetic parameters, and demonstration and characterization of an unusual inhibition by Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A functional assay of protein C in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exposure of R169 controls protein C activation and autoactivation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: pGlu-Pro-Arg-MNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate pGlu-Pro-Arg-MNA, its physicochemical properties, and its application in the functional assessment of Protein C. Detailed experimental protocols and relevant biological pathways are presented to support its use in research and drug development.

Core Molecule: this compound

This compound (Pyroglutamyl-Prolyl-Arginine-7-amino-4-methylcoumarin) is a synthetic peptide substrate designed for the specific and sensitive measurement of activated Protein C (APC) activity. Its utility lies in the chromogenic MNA (7-amino-4-methylcoumarin) group, which is released upon enzymatic cleavage by APC, producing a detectable colorimetric signal.

Physicochemical Properties

The key quantitative data for this compound and its common monoacetate salt are summarized in the table below for easy reference and comparison.

| Property | This compound | This compound (monoacetate) |

| Molecular Weight | 532.55 g/mol [1][2][3][4] | 592.60 g/mol |

| Molecular Formula | C₂₃H₃₂N₈O₇[1][3] | C₂₅H₃₆N₈O₉ |

| CAS Number | 130835-45-9[1][3] | 2070009-26-4 |

| Appearance | Off-white to light yellow solid | Off-white to light yellow solid |

| Solubility | Soluble in water | Soluble in water |

| Purity | >98% (HPLC)[3] | >95% |

Application in Protein C Functional Assay

This compound is primarily utilized as a chromogenic substrate in photometric assays to determine the functional activity of Protein C, a critical anticoagulant in the blood coagulation cascade.[1][4]

Assay Principle

The assay is based on a two-step enzymatic reaction:

-

Activation of Protein C: In the presence of a specific activator, such as Protac®, a venom-derived enzyme from Agkistrodon contortrix, Protein C in a plasma sample is converted to its active form, Activated Protein C (APC).[1]

-

Chromogenic Substrate Cleavage: The generated APC then cleaves the this compound substrate at the arginine residue. This cleavage releases the chromophore, 7-amino-4-methylcoumarin (MNA), which results in an increase in absorbance at a specific wavelength (typically 405 nm). The rate of MNA release is directly proportional to the APC activity in the sample.

The workflow for a typical chromogenic Protein C assay is depicted below.

Detailed Experimental Protocol: Chromogenic Protein C Activity Assay

This protocol provides a general framework for determining Protein C activity in human citrated plasma using this compound. Reagent concentrations and incubation times may require optimization depending on the specific assay kit and instrumentation used.

Materials

-

This compound chromogenic substrate

-

Protein C activator (e.g., Protac® from Agkistrodon contortrix venom)

-

Tris-HCl buffer (pH 7.4)

-

Normal and abnormal control plasmas with known Protein C activity

-

Protein C deficient plasma

-

Microplate reader capable of measuring absorbance at 405 nm

-

37°C incubator or heated microplate reader

-

Calibrated pipettes

-

96-well microplates

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in distilled water or a suitable buffer as recommended by the manufacturer.

-

Reconstitute the Protein C activator according to the supplier's instructions.

-

Prepare a series of dilutions of the normal control plasma in Protein C deficient plasma to generate a standard curve (e.g., 100%, 50%, 25%, 12.5%, and 0% activity).

-

-

Sample Preparation:

-

Collect whole blood in tubes containing 3.2% sodium citrate.

-

Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.

-

Test plasma samples, control plasmas, and standards should be brought to room temperature before testing.

-

-

Assay Performance:

-

Pipette 50 µL of the test plasma, control plasmas, and each standard curve dilution into separate wells of a 96-well microplate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Add 50 µL of the pre-warmed Protein C activator to each well.

-

Incubate the mixture at 37°C for a defined period (e.g., 5 minutes) to allow for the activation of Protein C.

-

Add 50 µL of the pre-warmed this compound substrate solution to each well to initiate the chromogenic reaction.

-

Immediately place the microplate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).

-

-

Data Analysis:

-

For a kinetic assay, determine the rate of change in absorbance (ΔOD/min) for each sample.

-

For an endpoint assay, record the final absorbance value.

-

Plot the ΔOD/min or final absorbance of the standards against their corresponding Protein C activity percentages to generate a standard curve.

-

Determine the Protein C activity of the test samples and controls by interpolating their absorbance values from the standard curve.

-

The Protein C Signaling Pathway

Protein C is a vitamin K-dependent zymogen that plays a crucial role in the regulation of blood coagulation and inflammation. Its activation and subsequent anticoagulant and cytoprotective effects are mediated through a complex signaling pathway.

Upon tissue injury, the coagulation cascade is initiated, leading to the generation of thrombin. Thrombin can then bind to thrombomodulin on the surface of endothelial cells. This complex is a potent activator of Protein C. Activated Protein C (APC), in conjunction with its cofactor Protein S, inactivates Factors Va and VIIIa, thereby downregulating further thrombin generation in a classic anticoagulant feedback loop.

Furthermore, APC can exert cytoprotective effects through the endothelial Protein C receptor (EPCR) and protease-activated receptor-1 (PAR1). This pathway is involved in anti-inflammatory and anti-apoptotic responses.

References

pGlu-Pro-Arg-MNA: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic substrate pGlu-Pro-Arg-MNA, its biochemical applications, relevant experimental protocols, and its role in the coagulation cascade. This document is intended to serve as a valuable resource for researchers and professionals involved in coagulation studies and drug development.

Introduction

L-Pyroglutamyl-L-prolyl-L-arginine-4-methyl-coumaryl-7-amide, abbreviated as this compound, is a synthetic chromogenic and fluorogenic substrate. It is primarily utilized in the quantitative determination of activated protein C (APC) and antithrombin III (AT III) activity in plasma and purified systems. The enzymatic cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (MNA) group by serine proteases, such as activated protein C and thrombin, results in the release of the MNA moiety. This release can be monitored spectrophotometrically, typically at a wavelength of 405 nm[1][2][3], providing a direct measure of enzyme activity.

Biochemical Properties and Synthesis

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for the correct preparation of stock solutions and for understanding the compound's behavior in aqueous solutions.

| Property | Value | Reference |

| CAS Number | 130835-45-9 | N/A |

| Molecular Formula | C23H32N8O7 | N/A |

| Molecular Weight | 532.55 g/mol | N/A |

| Appearance | Lyophilized powder | [1] |

| Solubility | Soluble in water | [4] |

| Storage | Store lyophilized at -20°C | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using either Fmoc or Boc chemistry[5][6]. A generalized workflow for the synthesis is outlined below.

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Role in the Coagulation Cascade

This compound serves as a substrate for key enzymes in the blood coagulation cascade, particularly activated protein C (APC). The protein C pathway is a major regulator of coagulation.

Caption: Simplified diagram of the protein C anticoagulant pathway.

Quantitative Data

Experimental Protocols

Chromogenic Assay for Protein C Activity

This protocol is adapted from the Berichrom® Protein C assay, which utilizes this compound as the substrate[1].

Principle: Protein C in the plasma sample is activated by a specific enzyme from the venom of the snake Agkistrodon contortrix (Protac®)[2][7]. The resulting activated protein C (APC) hydrolyzes the chromogenic substrate this compound, releasing p-nitroaniline (pNA), which is measured photometrically at 405 nm. The rate of color development is directly proportional to the Protein C activity in the sample[2].

Materials:

-

This compound substrate solution (4 mmol/L)[1]

-

Protein C activator (e.g., from Agkistrodon contortrix venom)

-

Tris buffer

-

Patient and control plasma (platelet-poor)

-

Microplate reader or spectrophotometer with a 405 nm filter

-

Incubator at 37°C

Procedure:

-

Sample Preparation: Prepare dilutions of patient plasma and control plasma in Tris buffer.

-

Activation: In a microplate well or cuvette, mix 100 µL of the diluted plasma with 1000 µL of the Protein C activator solution.

-

Incubation: Incubate the mixture for exactly 5 minutes at 37°C.

-

Substrate Addition: Add 200 µL of the this compound substrate solution to the mixture and start a timer.

-

Measurement: After exactly 5 minutes, stop the reaction by adding 1000 µL of 20% acetic acid. Read the absorbance at 405 nm against a blank.

-

Calculation: The Protein C activity is determined by comparing the absorbance of the sample to a standard curve prepared with calibrator plasmas of known Protein C activity.

Caption: Step-by-step workflow for the chromogenic assay of Protein C activity.

Chromogenic Assay for Antithrombin III Activity

Principle: This assay measures the activity of antithrombin III by quantifying its ability to inhibit a known amount of thrombin. The residual thrombin activity is then determined using a chromogenic substrate like this compound. The amount of color produced is inversely proportional to the antithrombin III activity in the sample.

Materials:

-

This compound substrate solution

-

Human or bovine thrombin solution of known concentration

-

Heparin solution

-

Tris buffer

-

Patient and control plasma (platelet-poor)

-

Microplate reader or spectrophotometer with a 405 nm filter

-

Incubator at 37°C

Procedure:

-

Sample Preparation: Prepare dilutions of patient plasma and control plasma in Tris buffer containing heparin.

-

Thrombin Inhibition: Add a known amount of thrombin to the diluted plasma and incubate for a specific time at 37°C to allow for the formation of the thrombin-antithrombin complex.

-

Substrate Addition: Add the this compound substrate solution to the mixture.

-

Measurement: Measure the rate of change in absorbance at 405 nm over a defined period.

-

Calculation: The antithrombin III activity is determined by comparing the rate of the sample to a standard curve prepared with calibrator plasmas of known antithrombin III activity.

Conclusion

This compound is a valuable tool for researchers in the field of hemostasis and thrombosis. Its properties as a chromogenic substrate allow for the sensitive and quantitative measurement of key enzymes in the coagulation cascade. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate the successful application of this compound in a research setting. Further characterization of its kinetic parameters will undoubtedly enhance its utility in the development of novel anticoagulant therapies.

References

An In-depth Technical Guide to pGlu-Pro-Arg-MNA for Serine Protease Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate widely utilized in the detection and quantification of serine protease activity. Its specific amino acid sequence is designed to be recognized and cleaved by certain serine proteases, leading to the release of a fluorescent reporter molecule. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, applications with a focus on Protein C, experimental protocols, and relevant signaling pathways.

Core Principles and Mechanism of Action

This compound is a valuable tool for enzymatic assays due to its fluorogenic nature. The substrate itself is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (MNA) group by a serine protease, the highly fluorescent MNA is released. The rate of MNA release, which can be monitored using a fluorometer, is directly proportional to the enzymatic activity of the protease under investigation. This principle allows for sensitive and continuous monitoring of enzyme kinetics.

The sequence pGlu-Pro-Arg is specifically designed to mimic the cleavage site of certain physiological substrates for trypsin-like serine proteases. The presence of arginine at the P1 position (the amino acid residue immediately preceding the cleavage site) makes it a suitable substrate for proteases that preferentially cleave after basic amino acids.

Caption: Enzymatic reaction of this compound.

Primary Application: Activated Protein C (APC) Activity Assays

One of the primary applications of this compound is in the measurement of Activated Protein C (APC) activity.[1][2][3][4][5][6] Protein C is a vitamin K-dependent serine protease zymogen that plays a crucial role in the regulation of blood coagulation.[7][8][9][10][11] Upon activation by the thrombin-thrombomodulin complex on the surface of endothelial cells, Protein C is converted to its active form, APC.[7][8][9][10] APC then acts as a natural anticoagulant by proteolytically inactivating Factors Va and VIIIa, thereby downregulating further thrombin generation.[7][11]

Given the importance of the Protein C pathway in maintaining hemostasis, assays to measure APC activity are vital in both research and clinical settings. This compound serves as a sensitive substrate for APC, enabling the quantification of its enzymatic activity in purified systems and biological samples.

The Protein C Anticoagulant Signaling Pathway

The Protein C pathway is a critical negative feedback loop in the coagulation cascade. A simplified representation of this pathway is illustrated below.

References

- 1. This compound (monoacetate) - MedChem Express [bioscience.co.uk]

- 2. This compound | 130835-45-9 | MOLNOVA [molnova.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. [Protein C: mechanisms of activation and anticoagulant effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation mechanism of anticoagulant protein C in large blood vessels involving the endothelial cell protein C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Activation Mechanism of Anticoagulant Protein C in Large Blood Vessels Involving the Endothelial Cell Protein C Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Safety and Handling of pGlu-Pro-Arg-MNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of the chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin). It is intended for laboratory personnel and researchers who utilize this compound in enzymatic assays.

General and Safety Information

This compound is a synthetic peptide substrate used in fluorometric assays to determine the activity of certain serine proteases, most notably Protein C and thrombin. The enzymatic cleavage of the peptide at the arginine residue releases the fluorescent group, 7-amino-4-methylcoumarin (MNA), allowing for kinetic measurement of enzyme activity.

Hazard Identification and Precautionary Measures

Based on analogous compounds, this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, it is prudent to minimize exposure.

-

Potential Hazards : May cause mild eye or skin irritation upon direct contact. Inhalation of the lyophilized powder may cause respiratory irritation. Ingestion of significant quantities is not recommended.

-

Precautionary Statements :

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and a lab coat.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

First Aid Measures

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact : Wash off with soap and water.

-

Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion : Rinse mouth with water. Do not induce vomiting.

Handling and Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

-

Handling :

-

Avoid formation of dust and aerosols when working with the lyophilized powder.

-

Ensure good ventilation in the handling area.

-

Allow the product to warm to room temperature before opening to prevent condensation, as the compound can be hygroscopic.

-

-

Storage :

-

Lyophilized Powder : Store at -20°C for long-term stability.

-

Stock Solutions : Once reconstituted, store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution in water or an appropriate buffer can be stable for several months when stored at -20°C.

-

Physicochemical and Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 130835-45-9 |

| Molecular Formula | C₂₃H₃₂N₈O₇ |

| Molecular Weight | 532.55 g/mol |

| Purity | >98% (as determined by HPLC) |

| Appearance | Lyophilized white to off-white powder |

| Solubility | Soluble in water |

Table 2: Stock Solution Preparation

| Desired Stock Concentration | Volume of Solvent to Reconstitute 1 mg | Volume of Solvent to Reconstitute 5 mg |

| 1 mM | 1.878 mL | 9.390 mL |

| 5 mM | 0.376 mL | 1.878 mL |

| 10 mM | 0.188 mL | 0.939 mL |

Experimental Protocols and Applications

This compound is primarily used as a substrate in chromogenic assays to measure the activity of Activated Protein C (APC) and thrombin. The principle involves the enzymatic cleavage of the substrate, releasing a chromophore that can be quantified spectrophotometrically.

Principle of the Chromogenic Assay

The enzymatic reaction is as follows:

This compound + Serine Protease (e.g., Activated Protein C) → Peptide Fragment + MNA (7-amino-4-methylcoumarin)

The rate of MNA release is directly proportional to the activity of the enzyme in the sample and is measured by the increase in absorbance at a specific wavelength.

Workflow for a General Chromogenic Assay

Caption: General workflow for a chromogenic assay using this compound.

Detailed Protocol for Protein C Activity Measurement

This protocol is based on the principles used in commercially available kits, such as the Berichrom® Protein C assay.[1]

Materials:

-

Patient citrated plasma

-

Protein C deficient plasma (for standard curve)

-

Protein C activator (from snake venom, e.g., Agkistrodon contortrix)

-

This compound substrate solution (e.g., 4 mmol/L)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Sample Preparation : Dilute patient plasma and calibrators with the assay buffer.

-

Activation : In a microplate well, mix the diluted plasma/calibrator with the Protein C activator. Incubate for a defined period (e.g., 5 minutes) at 37°C to allow for the conversion of Protein C to Activated Protein C (APC).

-

Substrate Reaction : Add the pre-warmed this compound substrate solution to the well to initiate the chromogenic reaction.

-

Measurement : Immediately start kinetic measurement of the absorbance at 405 nm at 37°C. Record the change in absorbance per minute (ΔA/min).

-

Calculation : Plot the ΔA/min of the calibrators against their known Protein C concentrations to create a standard curve. Determine the Protein C activity of the patient sample by interpolating its ΔA/min on the standard curve.

Signaling and Reaction Pathways

The use of this compound is in the context of an in vitro diagnostic assay to measure enzymatic activity. It does not directly pertain to cellular signaling pathways. The relevant pathway is the biochemical reaction of substrate cleavage.

Protein C Activation and Substrate Cleavage Pathway

Protein C is a key component of the natural anticoagulant system. Its activation and subsequent action on the chromogenic substrate can be visualized as follows:

Caption: Pathway of Protein C activation and subsequent cleavage of this compound.

Disposal Considerations

Unused this compound and solutions containing this substrate should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

This guide is intended for informational purposes for research professionals. Always refer to institutional safety guidelines and perform a risk assessment before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for the Chromogenic pGlu-Pro-Arg-MNA Assay for Protein C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein C is a vital vitamin K-dependent serine protease zymogen that plays a crucial role in the regulation of hemostasis. Upon activation to Activated Protein C (APC), it acts as a natural anticoagulant by proteolytically inactivating Factors Va and VIIIa, thereby downregulating thrombin generation. Beyond its anticoagulant functions, APC also exhibits anti-inflammatory and cytoprotective effects. The chromogenic assay utilizing the substrate pGlu-Pro-Arg-MNA is a widely used method for the quantitative determination of Protein C activity in plasma. This assay is a valuable tool in thrombophilia screening and for monitoring protein C levels in various clinical and research settings.

This document provides a detailed protocol for the this compound based chromogenic assay for Protein C, including the underlying principles, reagent preparation, step-by-step procedures, and data analysis.

Principle of the Assay

The chromogenic Protein C assay is a two-stage process. In the first stage, Protein C in the plasma sample is specifically activated to Activated Protein C (APC) by a purified enzyme from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix), commonly known as Protac®.[1][2][3] In the second stage, the amount of generated APC is quantified by its amidolytic activity on a specific chromogenic substrate, pGlu-Pro-Arg-p-nitroanilide (pNA), also referred to as S-2366.[4] APC cleaves the chromogenic substrate, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured as an increase in absorbance at 405 nm, is directly proportional to the Protein C activity in the sample.[4][5]

Data Presentation

Table 1: Typical Reagent Concentrations and Assay Parameters

| Parameter | Typical Value/Range | Reference |

| Protein C Activator (Protac®) Concentration | 0.1 - 0.6 U/mL | [6] |

| Chromogenic Substrate (this compound) Concentration | 1 - 2.5 mM | [2] |

| Incubation Temperature | 37°C | [3][6] |

| Incubation Time (Activation Step) | 2 - 5 minutes | [1][3] |

| Wavelength for Absorbance Reading | 405 nm | [5][6] |

Table 2: Representative Performance Characteristics

| Characteristic | Typical Value | Reference |

| Linearity Range | 0 - 150% of normal plasma | [2] |

| Intra-assay Coefficient of Variation (CV) | < 5% | [7] |

| Inter-assay Coefficient of Variation (CV) | < 10% | [7] |

| Normal Range in Adults | 70 - 140% of normal plasma | [5] |

Experimental Protocols

Materials and Reagents

-

Platelet-poor plasma (PPP) samples and controls

-

Protein C deficient plasma (for standard curve)

-

Protein C calibrator plasma (with known activity)

-

Protein C Activator (e.g., Protac®)

-

Chromogenic Substrate (this compound)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4-8.4)

-

Stop Solution (e.g., 20% Acetic Acid or 2% Citric Acid)[2]

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

Incubator or water bath at 37°C

-

Micropipettes and tips

-

Microplates or cuvettes

Reagent Preparation

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8).

-

Protein C Activator: Reconstitute the lyophilized Protein C activator with the volume of distilled water specified by the manufacturer to achieve the desired concentration (e.g., 0.32 U/mL).[2] Mix gently and allow it to equilibrate at room temperature before use.

-

Chromogenic Substrate: Reconstitute the lyophilized this compound substrate with the volume of distilled water specified by the manufacturer to achieve the desired concentration (e.g., 1.6 mg/mL).[2] Protect from light.

-

Standard Curve Preparation:

-

Sample Preparation: Dilute test plasma samples and controls in the same manner as the standards (e.g., 1:10 with assay buffer).[7]

Assay Procedure (Manual Method)

-

Pipette 50 µL of each standard, control, and diluted plasma sample into separate wells of a microplate.

-

Pre-warm the microplate and the Protein C Activator reagent to 37°C.[6]

-

Add 50 µL of the pre-warmed Protein C Activator to each well.

-

Mix gently and incubate for exactly 3-5 minutes at 37°C.[1][3]

-

Pre-warm the Chromogenic Substrate to 37°C.

-

At the end of the incubation period, add 50 µL of the pre-warmed Chromogenic Substrate to each well.

-

Immediately start measuring the change in absorbance at 405 nm (ΔA405/min) using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 5 minutes) at 37°C, then add 50 µL of Stop Solution and read the final absorbance at 405 nm.[2][6]

Calculation of Results

-

Standard Curve: Plot the ΔA405/min (or final absorbance for endpoint) of the standards against their corresponding Protein C activity (% or IU/mL).

-

Determine Sample Activity: Determine the Protein C activity of the unknown samples and controls by interpolating their ΔA405/min (or final absorbance) from the standard curve.

-

Correction for Dilution: Multiply the obtained value by the dilution factor to get the final Protein C activity in the undiluted plasma sample.

Mandatory Visualizations

Caption: Protein C Activation and Anticoagulant Pathway.

Caption: Experimental Workflow for Chromogenic Protein C Assay.

References

- 1. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meridianhealthcare.it [meridianhealthcare.it]

- 3. Protein C Assays [practical-haemostasis.com]

- 4. studylib.net [studylib.net]

- 5. childrensmn.org [childrensmn.org]

- 6. sysmex-ap.com [sysmex-ap.com]

- 7. coachrom.com [coachrom.com]

Application Notes and Protocols for the Photometric Assay of pGlu-Pro-Arg-MNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate pGlu-Pro-Arg-MNA is a valuable tool for the photometric determination of Activated Protein C (APC) activity. It can also be adapted for assays of other serine proteases like thrombin, and consequently for the indirect measurement of antithrombin III (ATIII). This document provides detailed application notes and protocols for the use of this compound in a photometric assay, with a primary focus on the measurement of Activated Protein C.

Upon enzymatic cleavage by APC, the terminal 4-methoxy-β-naphthylamine (MNA) group is released. The rate of MNA release, which can be monitored by measuring the increase in absorbance, is directly proportional to the APC activity in the sample.

Principle of the Assay

Activated Protein C is a serine protease that plays a crucial role in the regulation of blood coagulation. The photometric assay for APC activity using this compound is based on the following principle:

-

Activation of Protein C: Inactive Protein C in the sample is activated to APC using a specific activator, commonly Protac®, a venom-derived enzyme from the snake Agkistrodon contortrix contortrix.[1]

-

Substrate Cleavage: The generated APC then hydrolyzes the chromogenic substrate this compound, releasing the chromophore 4-methoxy-β-naphthylamine (MNA).

-

Photometric Detection: The rate of the increase in absorbance due to the released MNA is measured over time using a spectrophotometer. The activity of APC in the sample is proportional to this rate of absorbance change.

Signaling Pathway

Caption: Activation of Protein C and subsequent cleavage of the chromogenic substrate.

Quantitative Data

| Parameter | Value | Notes |

| Substrate | ||

| Full Name | Pyroglutamyl-Prolyl-Arginyl-4-methoxy-β-naphthylamine | |

| Molecular Weight | 532.55 g/mol | [2] |

| Enzyme | ||

| Primary Target | Activated Protein C (APC) | |

| Other Potential Targets | Thrombin, Factor Xa | |

| Photometric Properties | ||

| Released Chromophore | 4-methoxy-β-naphthylamine (MNA) | |

| Recommended Absorbance Wavelength | ~375 nm | This is the approximate absorbance maximum for the related compound m-nitroaniline in ethanol and may require optimization for MNA in aqueous buffer. |

| Kinetic Parameters (APC) | ||

| Kcat/Km | 6.9 mM⁻¹s⁻¹ | For the activation of a Protein C mutant by thrombin, providing an estimate of reaction efficiency.[3] |

Experimental Protocols

A. Activated Protein C (APC) Activity Assay

This protocol is designed for the measurement of APC activity in purified systems or plasma samples.

1. Materials and Reagents

-

This compound substrate

-

Purified Activated Protein C (for standard curve) or plasma sample

-

Protac® (Protein C activator from Agkistrodon contortrix contortrix venom)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5 at 37°C

-

Substrate Solvent: Sterile, nuclease-free water or DMSO

-

Microplate reader capable of measuring absorbance at 375 nm (or a nearby wavelength determined by a spectral scan of MNA in the assay buffer)

-

96-well microplates (clear, flat-bottom)

-